molecular formula C13H18N2O2 B12827500 Benzyl ((2-methylazetidin-2-yl)methyl)carbamate

Benzyl ((2-methylazetidin-2-yl)methyl)carbamate

Cat. No.: B12827500
M. Wt: 234.29 g/mol
InChI Key: YALXWZWQZFKKQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((2-methylazetidin-2-yl)methyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with ((2-methylazetidin-2-yl)methyl)amine under basic conditions . Another method includes the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols .

Industrial Production Methods

Industrial production of carbamates often involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2-methylazetidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, alcohols, and substituted carbamates .

Scientific Research Applications

Benzyl ((2-methylazetidin-2-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl ((2-methylazetidin-2-yl)methyl)carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic or basic environments . This property makes it valuable in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the azetidine ring.

    tert-Butyl carbamate: Another common protecting group for amines, but with different stability and removal conditions.

    Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removed under basic conditions.

Uniqueness

Benzyl ((2-methylazetidin-2-yl)methyl)carbamate is unique due to its azetidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of molecules with constrained conformations, such as cyclic peptides and macrocycles .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[(2-methylazetidin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-13(7-8-15-13)10-14-12(16)17-9-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,16)

InChI Key

YALXWZWQZFKKQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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